2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride
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Overview
Description
2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride typically involves the bromination of isoxazole followed by the introduction of an ethylamine group. The reaction conditions often require a controlled environment to ensure the selective bromination and subsequent amination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing reactors that can handle the exothermic nature of these reactions. The purification of the final product is achieved through crystallization or other separation techniques to obtain the hydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine atom can be replaced by other functional groups.
Reduction: Reduction reactions can convert the isoxazole ring into other heterocyclic structures.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoxazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-(3-Bromo-isoxazol-5-yl)-ethanol
- 1-(3-Bromo-isoxazol-5-yl)-2-tert-butylaminoethanol
- [2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester
Comparison: 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride is unique due to the presence of the ethylamine group, which imparts different chemical and biological properties compared to its analogs. For instance, the ethylamine group can enhance the compound’s solubility and reactivity, making it more suitable for certain applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(3-bromo-1,2-oxazol-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O.ClH/c6-5-3-4(1-2-7)9-8-5;/h3H,1-2,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWXPNXMTNTSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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